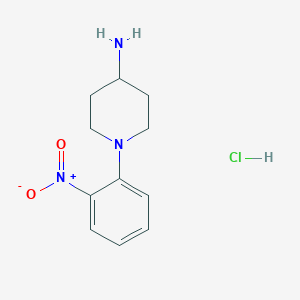
1-(2-Nitrophenyl)piperidin-4-amine hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperidin-4-one derivatives, which are valuable in the field of medicinal chemistry, has been achieved via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation . The excellent selectivity of alkyl migration was attributed to the neighboring group participation of 2-bromoethyl .Molecular Structure Analysis
The molecular formula of 1-(2-Nitrophenyl)piperidin-4-amine hydrochloride is C11H16ClN3O2 . Its average mass is 257.717 Da and its monoisotopic mass is 257.093109 Da .Aplicaciones Científicas De Investigación
Reaction Mechanism and Kinetics
- Studies have elucidated the reaction mechanisms and kinetics involving compounds similar to 1-(2-Nitrophenyl)piperidin-4-amine hydrochloride. For instance, investigations into the reaction of p-nitrophenyl acetate with piperidine in various solvents highlighted the influence of the medium on the rate and mechanism of reaction, presenting insights into the aminolysis process in different environments (Millán et al., 2013). Similar kinetic studies on the aminolysis of phenyl and methyl 4-nitrophenyl thionocarbonates with secondary alicyclic amines reveal the intricate kinetics and reaction pathways in aqueous solutions (Castro et al., 1999).
Reactivity and Catalysis
- Research into the reactivity of nitrophenyl substituted cyclic amines with dehydrogenations has shown that specific (2-nitrophenyl) compounds react to yield various products, demonstrating the distinct reactivity patterns of these compounds under certain conditions (Möhrle & Mehrens, 1998). These findings are crucial for understanding the reactivity and potential catalysis applications of compounds related to 1-(2-Nitrophenyl)piperidin-4-amine hydrochloride.
Synthesis and Chemical Transformations
- Insights into the synthesis and chemical transformations of similar compounds have been provided by studies on the nucleophilic aromatic photosubstitutions of 4-nitroveratrole, showcasing the varying reactivity depending on the type of nucleophile used (Cantos et al., 1988). Additionally, investigations into the synthesis and application of new diaryl-selenides and selenones containing amino acid moieties present a wide range of reactions and products, offering a glimpse into the versatile chemistry of nitrophenyl compounds (Abbady & Abdel‐Hafez, 2000).
Mecanismo De Acción
Target of Action
The primary target of 1-(2-Nitrophenyl)piperidin-4-amine hydrochloride is blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. By inhibiting this factor, the compound can prevent the formation of blood clots.
Mode of Action
1-(2-Nitrophenyl)piperidin-4-amine hydrochloride interacts with its target, factor Xa, by binding to its active site. This binding inhibits the activity of factor Xa, preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This results in a decrease in blood clot formation.
Biochemical Pathways
The compound affects the coagulation cascade, a biochemical pathway responsible for blood clotting. By inhibiting factor Xa, it disrupts the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin, the main component of blood clots . The downstream effects include a reduction in blood clot formation, which can help prevent conditions such as deep vein thrombosis or pulmonary embolism.
Result of Action
The molecular and cellular effects of 1-(2-Nitrophenyl)piperidin-4-amine hydrochloride’s action primarily involve the inhibition of blood clot formation. On a molecular level, it prevents the conversion of prothrombin to thrombin. On a cellular level, this results in a decrease in the formation of fibrin, thereby reducing the formation of blood clots .
Propiedades
IUPAC Name |
1-(2-nitrophenyl)piperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c12-9-5-7-13(8-6-9)10-3-1-2-4-11(10)14(15)16;/h1-4,9H,5-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXGCQCWMCCFNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC=C2[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



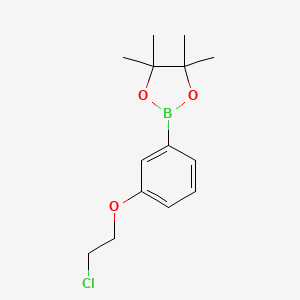
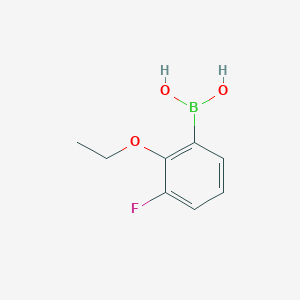

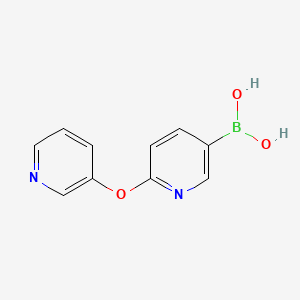

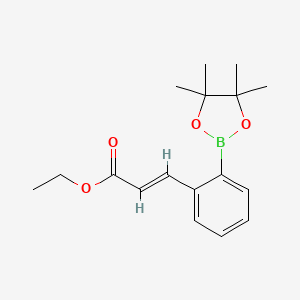


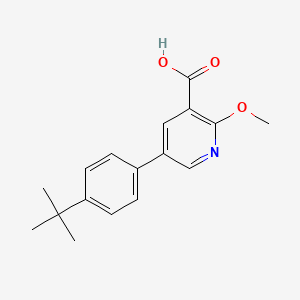
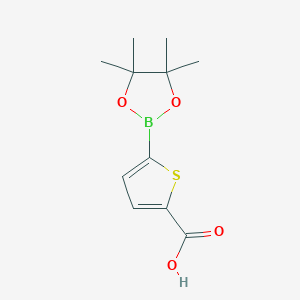



![Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1422144.png)